Bienvenue dans la boutique en ligne BenchChem!

Aticaprant

PET imaging target engagement clinical pharmacology

Aticaprant delivers reversible, short-term κ-opioid receptor blockade (Ki=0.807 nM) with oral bioavailability (F=25%) and a 30–40 hr half-life, validated in UCMS chronic stress models. Its 24h CNS occupancy (73–94% by PET) and full antagonist activity (IC50=3.0 nM) distinguish it from long-acting or partial KOR antagonists. Ideal for translational neuroscience requiring precise temporal control of KOR signaling. Select Aticaprant for reproducible, target-specific results.

Molecular Formula C26H27FN2O2
Molecular Weight 418.5 g/mol
CAS No. 1174130-61-0
Cat. No. B605669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAticaprant
CAS1174130-61-0
Molecular FormulaC26H27FN2O2
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C
InChIInChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1
InChIKeyZHPMYDSXGRRERG-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aticaprant (CAS 1174130-61-0) – Technical Baseline & Pharmacological Identity for Procurement


Aticaprant (developmental codes JNJ-67953964, CERC-501, LY2456302) is a small-molecule, centrally penetrant, selective antagonist of the kappa opioid receptor (KOR). It binds with high affinity to human KOR (Ki ≈ 0.807 nM) and exhibits functional selectivity over mu (μ) and delta (δ) opioid receptors . The compound is orally bioavailable (F = 25%) with an elimination half-life of 30–40 hours [1]. Aticaprant is currently under investigation in Phase 3 clinical trials (VENTURA program) as adjunctive therapy for major depressive disorder (MDD) with moderate-to-severe anhedonia [2].

Why Aticaprant (JNJ-67953964) Cannot Be Interchanged with Other KOR Antagonists


Despite a shared molecular target, kappa opioid receptor (KOR) antagonists exhibit profound divergence in their pharmacokinetic and selectivity profiles, rendering generic substitution scientifically indefensible. Aticaprant occupies a unique position within this pharmacological space: it combines a short-acting kinetic profile with a specific selectivity margin over mu and delta receptors [1]. In contrast, prototype KOR antagonists such as JDTic and nor-BNI display exceptionally long-lasting (>2 weeks) in vivo activity that complicates both experimental design and clinical translation [2]. More recently developed clinical candidates like navacaprant exhibit markedly higher mu-selectivity ratios, while others such as PF-04455242 demonstrate partial antagonist activity in certain assays [3]. These divergences in target engagement kinetics, off-target receptor occupancy, and pharmacodynamic duration directly impact experimental outcomes, dose selection, and safety margins. The evidence presented in Section 3 quantifies these critical differentiators.

Aticaprant Quantitative Differentiation Evidence: KOR Binding, Selectivity & Clinical Target Engagement


Aticaprant vs. Navacaprant: Quantitative PET Occupancy Comparison in Human Brain

In a direct comparative analysis of clinical-stage KOR antagonists, aticaprant and navacaprant both demonstrate high central KOR occupancy at clinically relevant doses. However, navacaprant achieves a higher range of occupancy (87–95%) compared to aticaprant (73–94%) [1]. This quantitative difference in maximal achievable occupancy may have implications for dose-response relationships and therapeutic window, informing both clinical trial design and preclinical model selection.

PET imaging target engagement clinical pharmacology anhedonia

Aticaprant vs. Navacaprant: Differential KOR Selectivity Over Mu Opioid Receptor

A systematic review of clinical-stage KOR antagonists reveals a stark difference in selectivity profiles: navacaprant exhibits approximately 300-fold selectivity for KOR over the mu opioid receptor (MOR), whereas aticaprant exhibits only 30-fold selectivity [1]. This 10-fold difference in selectivity margin may translate to differential liability for MOR-mediated adverse events such as respiratory depression, euphoria, or dependence, particularly at higher dose ranges.

receptor selectivity off-target profiling safety pharmacology KOR antagonist

Aticaprant vs. JDTic: Duration of Action in Rodent Antinociception Model

In a head-to-head behavioral pharmacology study in rats, the rank order of antagonist duration in the tail flick assay was LY2456302 (aticaprant) < CYM-52288 < CYM-52220 << JDTic [1]. This demonstrates that aticaprant is a short-acting KOR antagonist relative to the extremely long-acting JDTic, which exhibits effects persisting for weeks. This short duration is a key differentiator for experimental designs requiring rapid washout and for clinical scenarios where prolonged receptor blockade is undesirable.

in vivo pharmacology duration of action tail flick assay KOR antagonist

Aticaprant vs. PF-04455242: Potency in Dopamine Neuron Electrophysiology

In acute brain slice electrophysiology recordings from dopamine neurons, aticaprant (JNJ-67953964) demonstrated an IC50 of 3.0 ± 4.6 nM for reversing KOR agonist-induced inhibition [1]. In contrast, PF-04455242 exhibited only partial antagonist activity, asymptoting at approximately 55% maximal blockade (IC50 = 6.7 ± 15.1 nM), and in a subset of neurons (3/8) generated an outward current independent of KOR activation [1]. This indicates that aticaprant acts as a full antagonist in this system, whereas PF-04455242 displays partial antagonism with potential off-target electrophysiological effects.

electrophysiology dopamine neurons functional antagonism IC50

Aticaprant vs. JDTic: Central KOR Occupancy ED50 and Selectivity in Rodents

Oral administration of aticaprant (LY2456302) selectively and potently occupies central kappa opioid receptors in rodents with an ED50 of 0.33 mg/kg, without evidence of mu or delta receptor occupancy at this dose [1]. In contrast, JDTic and nor-BNI exhibit long-lasting pharmacokinetic properties that complicate experimental design and interpretation [2]. This favorable occupancy profile, combined with a short duration of action, positions aticaprant as a more tractable tool compound for acute and sub-chronic in vivo studies.

in vivo occupancy ED50 PET surrogate preclinical PK/PD

Aticaprant vs. BTRX-335140 (Navacaprant): Binding Affinity Comparison

Both aticaprant and BTRX-335140 (navacaprant) demonstrate sub-nanomolar binding affinity for human KOR. Aticaprant exhibits a Ki of 0.807 nM (or 0.81 nM) in displacement binding assays . BTRX-335140 is reported with an IC50 of 0.8 nM for KOR . This near-equivalent KOR affinity underscores that differentiation between these agents arises not from target binding potency but from their divergent selectivity profiles and pharmacokinetic properties as detailed in other evidence items.

receptor binding Ki IC50 KOR antagonist

Aticaprant: Evidence-Based Research & Preclinical Application Scenarios


Preclinical Modeling of Stress-Induced Anhedonia and Depression

Aticaprant is uniquely suited for studies requiring reversible, short-term KOR antagonism in rodent models of chronic stress. In male C57BL/6J mice exposed to unpredictable chronic mild stress (UCMS), daily administration of aticaprant (10 mg/kg) for 11 days reversed stress-induced deficits in sucrose preference, nesting behavior, forced swim test immobility, and hot plate latency [1]. These effects persisted through a stress and treatment recovery period. The compound's short-acting profile allows for precise temporal control of KOR blockade during behavioral testing windows, a critical advantage over long-acting KOR antagonists like JDTic [2].

Human PET Imaging Studies for KOR Target Engagement Quantification

Aticaprant has been validated in human PET imaging studies to achieve substantial attenuation of KOR radiotracer binding in the CNS for >24 hours [1]. With clinically relevant doses occupying 73–94% of central KORs, aticaprant provides a benchmark for assessing target engagement in translational neuroscience [2]. This established PET occupancy range can guide dose selection in early-phase clinical trials and serve as a reference for cross-study comparisons with other KOR antagonists.

Electrophysiological Studies of KOR Modulation in Dopamine Circuits

In acute brain slice electrophysiology, aticaprant acts as a full antagonist of KOR-mediated inhibition of dopamine neurons (IC50 = 3.0 nM), distinguishing it from partial antagonists like PF-04455242 [1]. This property makes aticaprant the preferred tool for experiments requiring complete blockade of KOR signaling in mesolimbic dopamine pathways, such as studies investigating the neurobiology of reward, motivation, and substance use disorders.

In Vivo Pharmacological Studies Requiring Oral Bioavailability and Defined PK

Aticaprant exhibits oral bioavailability of 25%, rapid absorption (tmax = 1–2 hours), and an elimination half-life of 30–40 hours in humans [1]. In rodents, the ED50 for central KOR occupancy is 0.33 mg/kg (oral) [2]. These well-characterized pharmacokinetic parameters support its use in both acute and sub-chronic dosing paradigms in vivo, with the added benefit of selective KOR occupancy without detectable mu or delta receptor engagement at this dose range [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aticaprant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.